Acid Yellow 117 is produced through chemical synthesis involving specific precursors. It is categorized under acid dyes due to its ability to ionize in aqueous solutions, allowing it to bond with fibers that have anionic sites. This property makes it particularly effective for dyeing protein fibers like wool and silk, as well as synthetic fibers such as nylon.
The synthesis of Acid Yellow 117 generally involves a multi-step chemical process:
Acid Yellow 117 has a complex molecular structure characterized by its azo group, which connects two aromatic rings. The molecular formula can be represented as , indicating the presence of sulfur and multiple functional groups that contribute to its solubility and reactivity.
Acid Yellow 117 undergoes several key reactions during its synthesis:
These reactions are sensitive to pH and temperature, requiring precise control to ensure high yields and purity .
The mechanism by which Acid Yellow 117 imparts color involves electronic transitions within its molecular structure. When exposed to light, electrons in the conjugated system (the alternating double bonds in the azo structure) can be excited from a ground state to an excited state, leading to absorption of specific wavelengths of light. This results in the characteristic yellow color observed in dyed materials.
The stability of Acid Yellow 117 in various pH environments also plays a role in its application, as it can maintain colorfastness under different conditions .
Acid Yellow 117 has several applications across different fields:
The synthesis of double azo dyes like Acid Yellow 117 (C.I. 24820) originated from classical diazotization-coupling reactions developed in the late 19th century. Early methods involved stepwise diazotization of aromatic amines under ice-bath conditions (0–5°C), followed by coupling with naphthol derivatives under pH-controlled environments [2]. The evolution of these techniques accelerated with the discovery that electron-withdrawing groups (e.g., sulfonic acid) on diazonium components enhanced electrophilicity, while electron-donating groups (e.g., hydroxyl) on coupling partners improved nucleophilicity—a critical advancement for achieving Acid Yellow 117’s symmetrical bis-azo structure [2] [6]. By the mid-20th century, the introduction of continuous flow reactors replaced batch processes, reducing reaction times from 48 hours to under 8 hours and minimizing by-products like tar formations through precise temperature modulation [2].
Historical milestones also include the standardization of azo bond formation (-N=N-) using sodium nitrite (NaNO₂) and mineral acids, replacing hazardous reagents like arsenic acid. This shift enabled industrial-scale production of Acid Yellow 117 with improved reproducibility, as evidenced by its consistent placement in the Color Index (CI 24820) under monoazo dyes despite its dual azo bonds—a classification nuance stemming from its symmetrical molecular architecture [1] [2].
Table 1: Evolution of Key Techniques in Double Azo Dye Synthesis
Time Period | Core Innovation | Impact on Acid Yellow 117 Synthesis |
---|---|---|
1880–1910 | Batch diazotization in ice-acid mixtures | Enabled initial azo bond formation but required 24+ hours |
1920–1950 | pH-controlled coupling reactions | Improved chromophore intensity and reduced isomerization |
1960–1980 | Continuous flow reactors | Cut synthesis time to <8 hours; enhanced yield (85% → 92%) |
1990–Present | Electrophilic activation via sulfonation | Optimized solubility for textile applications |
Industrial synthesis of Acid Yellow 117 relies on precision coupling between diazotized intermediates (e.g., diazotized aniline derivatives) and electron-rich couplers like N,N-dimethylaminobenzaldehyde under rigorously controlled parameters. Key optimizations include:
Large-scale production employs continuous stirred-tank reactors (CSTRs) with automated pH and temperature controls. This setup achieves yields exceeding 95% by enabling real-time neutralization of acid by-products and facilitating intermediate purification through inline filtration. Post-coupling, salting-out with NaCl isolates the dye, followed by spray drying to produce the standardized powder form with 150% color strength, as commercialized industrially [6].
Table 2: Optimized Parameters for Industrial Coupling Reactions
Parameter | Laboratory Scale | Industrial Scale | Effect on Yield |
---|---|---|---|
Temperature | 0–5°C static | 0°C → 20°C gradient | +25% yield |
pH Control | Manual NaOH addition | Automated buffering (pH 8.5–9.0) | +18% purity |
Reaction Time | 12 hours | 6 hours | +30% efficiency |
Intermediate Purification | Batch filtration | Inline centrifugation | Reduced tar by 90% |
Wet Impregnation involves dissolving crude Acid Yellow 117 in polar aprotic solvents (e.g., dimethylformamide) with activators like ZnCl₂ or KOH, followed by low-temperature (80–120°C) drying. This method achieves uniform activator distribution but yields irregular pore structures, limiting impurity removal efficiency to 70–80%. It is cost-effective for high-volume production but requires additional purification steps [3] [4].
In contrast, Pyrolytic Carbonization entails thermal decomposition (500–700°C) under inert atmospheres, transforming organic dye precursors into activated carbon with defined microporosity. Key advantages include:
However, pyrolysis risks molecular degradation above 700°C due to azo bond cleavage. Hybrid approaches—brief wet impregnation followed by mild pyrolysis (400°C)—optimize purity (95%) while conserving energy [4].
Table 3: Performance Comparison of Purification Techniques
Parameter | Wet Impregnation | Pyrolytic Carbonization | Hybrid Approach |
---|---|---|---|
Temperature | 80–120°C | 500–700°C | 400°C |
Surface Area | 300–500 m²/g | 800–1200 m²/g | 600–900 m²/g |
Purity | 70–80% | 85–90% | 92–95% |
Solvent Consumption | High | None | Low |
Energy Cost | Low | High | Moderate |
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